molecular formula C28H20ClN3O5 B4625005 N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide

N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide

Cat. No. B4625005
M. Wt: 513.9 g/mol
InChI Key: QWLYKXWWDZCDOH-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide involves reactions under specific conditions, such as the reaction of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride, yielding derivatives through processes involving intermediate formation and ring opening to quinone methide and cyano formate (Hirotani & Zen, 1994).

Scientific Research Applications

Chemical Synthesis and Reactions

Research on related acrylamide compounds demonstrates their role in chemical synthesis and reactions. For instance, the reaction of 3-aryl-2-nitroacrylates with titanium tetrachloride, which could relate to the reactivity of similar nitro and acrylamide functional groups, leads to the formation of 4H-1,2-oxazines and hydroxy-arylaldehydes, indicating potential for synthesizing complex heterocyclic structures (S. Hirotani & S. Zen, 1994). Such reactions highlight the utility of acrylamide derivatives in organic synthesis, potentially offering pathways to novel compounds and materials.

Corrosion Inhibition

Acrylamide derivatives have been evaluated for their effectiveness as corrosion inhibitors, an application that might be relevant for the compound . A study on the impact of synthetic acrylamide derivatives on copper corrosion in nitric acid solutions used chemical and electrochemical methods to establish their efficacy as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022). This suggests that N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide could potentially serve a role in materials science, especially in protecting metals from corrosion.

Polymer Science and Engineering

The field of polymer science also benefits from acrylamide derivatives, as they are used in synthesizing novel polymers with specific characteristics. For example, research into the polymerization of N-isopropylacrylamide shows controlled conditions leading to "living" polymerization, a process relevant for creating polymers with predetermined molecular weights and structures (Anthony J Convertine et al., 2004). This underscores the potential for N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide to contribute to the development of novel polymeric materials with tailored properties.

Material Science Applications

Further, acrylamide derivatives have been explored for their applications in material science, including the development of hydrogel microspheres for drug delivery (H. Kawaguchi et al., 1996). Such research indicates the versatility of acrylamide derivatives in creating responsive and functional materials for biomedical applications, suggesting possible research directions for N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide in drug delivery systems or other biomedical devices.

properties

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-methoxy-3-(naphthalen-2-yloxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN3O5/c1-36-27-11-6-18(13-22(27)17-37-24-9-7-19-4-2-3-5-20(19)14-24)12-21(16-30)28(33)31-26-15-23(32(34)35)8-10-25(26)29/h2-15H,17H2,1H3,(H,31,33)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLYKXWWDZCDOH-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(naphthalen-2-yloxy)methyl]phenyl}prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide
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N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide
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N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide
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N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide
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N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide
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N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide

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